RP-UPLC Method Validated for Specific Separation of Di-N-Oxide Impurity from Ranolazine and 14 Other Related Substances
A validated reverse-phase ultra performance liquid chromatographic (RP-UPLC) method was specifically developed and validated to separate Ranolazine Bis(N-Oxide) (the di-N-oxide major oxidative degradant) from ranolazine and 14 other process-related impurities [1]. The method achieved baseline separation of all 15 impurities within a 15-minute gradient run using a polar embedded Waters Acquity BEH RP18 column (100 mm × 2.1 mm, 1.7 μm), with detection limits ranging from 0.1 μg mL⁻¹ to 0.3 μg mL⁻¹ [1][2]. This analytical capability is a direct comparator advantage over generic ranolazine standards, which cannot resolve this specific di-N-oxide species from other structurally related impurities.
| Evidence Dimension | Analytical method separation and quantitation |
|---|---|
| Target Compound Data | Detected and quantified at 0.1–0.3 μg mL⁻¹; separated as distinct peak in validated UPLC method |
| Comparator Or Baseline | Generic ranolazine API standard; mono-N-oxide impurity; 14 other related substances |
| Quantified Difference | Specific di-N-oxide impurity resolved from ranolazine and all other impurities; LOD/LOQ validated per ICH guidelines |
| Conditions | RP-UPLC with polar embedded C18 column (100 mm × 2.1 mm, 1.7 μm); monobasic sodium buffer/acetonitrile mobile phase; 15 min gradient |
Why This Matters
This validated method is essential for demonstrating control of a critical oxidative degradant during ANDA submission, ensuring compliance with ICH stability testing requirements and preventing regulatory delays.
- [1] Malati V, Reddy AR, Mukkanti K, Suryanarayana MV. A novel reverse phase stability indicating RP-UPLC method for the quantitative determination of fifteen related substances in Ranolazine drug substance and drug product. Talanta. 2012;97:563–73. View Source
- [2] Medscape/MEDLINE Abstract. Talanta. 2012;97:563–73. PMID: 22841123. View Source
